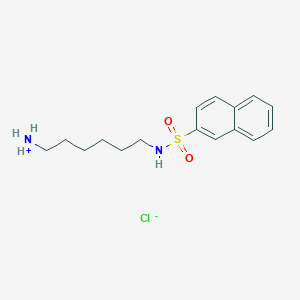

N-(6-aminohexyl)naphthalene-2-sulfonamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(6-aminohexyl)naphthalene-2-sulfonamide hydrochloride is a useful research compound. Its molecular formula is C16H23ClN2O2S and its molecular weight is 342.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

N-(6-Aminohexyl)-2-Naphthalenesulfonamide Hydrochloride, also known as W-5 Isomer Hydrochloride, primarily targets calmodulin . Calmodulin is a calcium-binding messenger protein expressed in all eukaryotic cells . It is involved in many calcium-mediated cellular signal transduction pathways and plays a crucial role in numerous cellular processes .

Mode of Action

W-5 Isomer Hydrochloride is a calmodulin antagonist . It binds directly to the calmodulin enzyme, thereby inhibiting its action . This interaction disrupts the normal functioning of calmodulin, affecting the calcium-mediated cellular processes that it regulates .

Biochemical Pathways

The inhibition of calmodulin by W-5 Isomer Hydrochloride affects various biochemical pathways. For instance, in the seedlings of Panax ginseng, it has been found to influence the abscisic acid-induced antioxidant defense pathway . The compound’s action on calmodulin disrupts the normal signal transduction in this pathway, affecting the plant’s antioxidant defense .

Result of Action

The inhibition of calmodulin by W-5 Isomer Hydrochloride can lead to various molecular and cellular effects. For example, in the seedlings of Panax ginseng, it was found to suppress the up-regulation of antioxidant and calmodulin genes . This suggests that the compound’s action can influence gene expression and cellular responses .

Análisis Bioquímico

Biochemical Properties

N-(6-aminohexyl)naphthalene-2-sulfonamide hydrochloride has been identified as a calmodulin antagonist . It interacts with calmodulin, a protein that plays a key role in calcium signaling within cells . The nature of this interaction involves the inhibition of calmodulin-activated phosphodiesterase .

Cellular Effects

In cellular processes, this compound has been observed to induce limited myeloid differentiation of the human promyelocytic cell line, HL-60 . It also augments the differentiation observed when HL-60 cells are induced with retinoic acid, dimethyl sulfoxide, or dibutyryl cyclic adenosine monophosphate .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its binding interactions with calmodulin . This binding inhibits the activity of calmodulin-activated phosphodiesterase, potentially leading to changes in cyclic nucleotide levels within the cell .

Metabolic Pathways

Its interaction with calmodulin suggests it may influence pathways regulated by calcium signaling .

Actividad Biológica

N-(6-aminohexyl)naphthalene-2-sulfonamide hydrochloride is a compound that has garnered attention for its potential biological activities, particularly as a calmodulin inhibitor. Calmodulin plays a crucial role in various cellular processes by regulating calcium-dependent enzymes. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

- Molecular Formula: C₁₆H₂₂N₂O₂S·Cl

- Molecular Weight: 342.88 g/mol

- Solubility: Soluble in water, DMSO (20 mg/ml), and hot methanol or ethanol .

This compound primarily acts as a calmodulin inhibitor . By binding to calmodulin, it disrupts the calcium-calmodulin complex, inhibiting various calcium-dependent processes within cells. This inhibition can affect several physiological responses, including muscle contraction, neurotransmitter release, and cell proliferation .

1. Cardioprotective Effects

Recent studies have demonstrated the cardioprotective properties of naphthalene derivatives, including this compound. In isolated rat heart models subjected to ischemia-reperfusion injury, this compound has shown significant protective effects by:

- Reducing intracellular calcium levels.

- Increasing left ventricular pressure (LVP) in a dose-dependent manner.

- Enhancing coronary resistance compared to controls .

Table 1: Effects on Isolated Rat Heart

| Parameter | Control | N-(6-aminohexyl)naphthalene-2-sulfonamide (0.001 nM) |

|---|---|---|

| Left Ventricular Pressure (LVP) | Baseline | Increased significantly (p < 0.05) |

| Coronary Resistance | Baseline | Higher than control (p < 0.05) |

| Intracellular Calcium Levels | Baseline | Significantly reduced (p < 0.05) |

Case Studies

In a notable case study involving the administration of this compound in rat models:

- The compound was administered prior to ischemic events.

- Significant reductions in myocardial infarction size were observed.

- Enhanced recovery of cardiac function post-reperfusion was noted.

These findings highlight the therapeutic potential of this compound in preventing ischemic heart damage and improving recovery outcomes after cardiac events .

Aplicaciones Científicas De Investigación

Biochemical Applications

W-7 is primarily utilized for its ability to inhibit calmodulin, a calcium-binding messenger protein implicated in numerous cellular processes. Its applications in biochemistry include:

- Calcium Signaling Studies : W-7 is used to dissect the role of calmodulin in calcium signaling pathways. By inhibiting calmodulin, researchers can observe the resultant effects on cellular responses to calcium fluctuations.

- Protein Kinase Inhibition : The compound has been shown to inhibit calcium-dependent protein kinases sensitive to phospholipids, making it valuable for studying signal transduction pathways influenced by calcium levels .

Case Study: Effects on Coated Pit Staining

In a study examining the effects of W-7 on coated pit staining in cells, it was found that the compound significantly altered the dynamics of endocytosis, providing insights into the role of calmodulin in membrane trafficking .

Pharmacological Applications

W-7's pharmacological potential is being explored for therapeutic interventions in conditions associated with dysregulated calcium signaling:

- Cancer Research : Given its ability to modulate calmodulin activity, W-7 is being investigated for its effects on cancer cell proliferation and differentiation. Studies suggest that inhibiting calmodulin can lead to reduced tumor growth in specific cancer types .

- Neurodegenerative Disorders : The compound's influence on calcium signaling pathways positions it as a candidate for research into neurodegenerative diseases, where calcium dysregulation is often a hallmark .

Cell Biology Applications

In cell biology, W-7 is employed to elucidate the mechanisms by which calmodulin influences cellular functions:

- Cell Proliferation and Differentiation : Research indicates that W-7 can inhibit cell proliferation by blocking calmodulin-mediated pathways. This has implications for understanding how cells regulate growth and differentiation under various physiological conditions .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Biochemistry | Calcium signaling studies | Altered cellular responses observed |

| Pharmacology | Cancer treatment research | Reduced tumor growth in vitro |

| Cell Biology | Proliferation and differentiation studies | Inhibition of cell growth noted |

Propiedades

IUPAC Name |

N-(6-aminohexyl)naphthalene-2-sulfonamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O2S.ClH/c17-11-5-1-2-6-12-18-21(19,20)16-10-9-14-7-3-4-8-15(14)13-16;/h3-4,7-10,13,18H,1-2,5-6,11-12,17H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLIMXHUUJSFGDV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCCCCCCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.